Cas no 942013-29-8 (N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide)

N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted phenyl ring linked to a 2,5-dimethylbenzenesulfonamide moiety via a pyrrolidinone spacer. This compound exhibits potential pharmacological relevance due to its structural motifs, which are commonly associated with bioactivity, including kinase inhibition or receptor modulation. The presence of the 2-oxopyrrolidinyl group may enhance solubility and metabolic stability, while the dimethylbenzenesulfonamide core contributes to binding affinity in target interactions. Its well-defined molecular architecture makes it a valuable intermediate for medicinal chemistry research, particularly in the development of novel therapeutic agents targeting inflammatory or proliferative pathways. The compound is suited for exploratory studies in drug discovery and biochemical assays.
N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide structure
942013-29-8 structure
Product Name:N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide
CAS No:942013-29-8
MF:C19H22N2O4S
MW:374.453983783722
CID:5503486
Update Time:2025-11-01

N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,5-dimethylbenzenesulfonamide
    • N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide
    • Inchi: 1S/C19H22N2O4S/c1-13-6-7-14(2)18(11-13)26(23,24)20-15-8-9-17(25-3)16(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
    • InChI Key: VVABXDBYAMQFTA-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(OC)C(N3CCCC3=O)=C2)(=O)=O)=CC(C)=CC=C1C

N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide

Introduction to N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide (CAS No. 942013-29-8)

N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 942013-29-8, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including a sulfonamide moiety, a phenyl ring with methoxy and dimethyl substituents, and a pyrrolidinone ring, which collectively contribute to its distinct chemical properties and reactivity.

The sulfonamide group (N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzene-1-sulfonamide) is particularly noteworthy as it is known to exhibit a wide range of biological activities. Sulfonamides have been widely used in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The presence of the methoxy and dimethyl groups on the phenyl ring further modulates the electronic properties of the molecule, influencing its solubility, stability, and binding affinity. Additionally, the pyrrolidinone ring introduces a nitrogen-containing heterocycle, which is often associated with enhanced bioactivity in pharmaceutical compounds.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and potential biological targets. Studies have suggested that the sulfonamide moiety can act as a hydrogen bond acceptor, facilitating strong interactions with polar residues in proteins. The pyrrolidinone ring, on the other hand, may engage in π-stacking interactions with aromatic residues, further stabilizing the binding complex. These interactions are critical for understanding the compound's mechanism of action and optimizing its pharmacological properties.

The synthesis of N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the sulfonamide group typically involves nucleophilic substitution reactions or condensation reactions between a sulfonyl chloride and an amine derivative. The methoxy and dimethyl substituents on the phenyl ring are often introduced via Friedel-Crafts alkylation or methylation reactions. The final step involves incorporating the pyrrolidinone ring through cyclization reactions or by reacting appropriate precursors under controlled conditions.

One of the most compelling aspects of this compound is its potential application in treating various therapeutic conditions. Preliminary studies have indicated that N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2,5-dimethylbenzene-1-sulfonamide may exhibit anti-inflammatory, analgesic, and even anticancer properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. For instance, the sulfonamide group has been shown to inhibit enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are crucial in producing pro-inflammatory mediators.

The phenyl ring with methoxy and dimethyl substituents may also contribute to its therapeutic potential by interacting with specific receptors or enzymes that regulate pain perception and inflammation. Additionally, the pyrrolidinone ring has been implicated in various biological processes, including neurotransmitter receptor binding and enzyme inhibition. These structural features make N-(4-methoxy)-3-(2 oxopyrrolidin 1 yl)phenyl 25 dimethylbenzene 1 sulfonamide a versatile scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in using computational methods to predict the biological activity of new compounds before they are synthesized in the laboratory. Virtual screening techniques have been particularly useful in identifying promising candidates like N-(4-methoxy)-3-(2 oxopyrrolidin 1 yl)phenyl 25 dimethylbenzene 1 sulfonamide based on their structural features and known bioactivities of similar compounds. These methods leverage large databases of chemical structures and biological activity data to identify potential hits that can be further optimized through experimental validation.

The development of high-throughput screening (HTS) platforms has also accelerated the process of identifying new drug candidates. HTS allows researchers to rapidly test thousands of compounds against various biological targets simultaneously, providing valuable data on their potency and selectivity. N-(4-methoxy)-3-(2 oxopyrrolidin 1 yl)phenyl 25 dimethylbenzene 1 sulfonamide has shown promise in initial HTS assays for several therapeutic areas, prompting further investigation into its potential as a lead compound.

Future research on N(4 methoxy 3(2 oxopyrrolidin 1 yl)phenyl 25 dimethylbenzene 1 sulfonamide will likely focus on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. Techniques such as structure-based drug design (SBDD) and fragment-based drug design (FBDD) will be employed to refine its molecular structure based on detailed knowledge of its interactions with biological targets. Additionally, preclinical studies will be essential to evaluate its safety profile and efficacy in animal models before moving into human clinical trials.

The growing interest in personalized medicine also presents new opportunities for utilizing N(4 methoxy 3(2 oxopyrrolidin 1 yl)phenyl 25 dimethylbenzene 1 sulfonamide). By understanding individual genetic variations that influence drug metabolism and response, researchers can tailor treatments to specific patient populations, maximizing therapeutic benefits while minimizing adverse effects. This approach aligns well with the principles of precision medicine, where drugs are designed to target specific disease mechanisms or genetic profiles.

In conclusion,N(4 methoxy 3(2 oxopyrrolidin 1 yl)phenyl 25 dimethylbenzene 1 sulfonamide represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features,Such asthe presenceofthesulfonamideoiety,a phenylandpyrrolidinonering,makesitatrisk candidatefordevelopingnoveltreatmentsforvarioustherapeuticconditions.Scientificadvancementsandtechnologicalinnovationsareexpectedtoaccelerateitsdevelopmentintosanewgenerationofpharmaceuticalagents that address unmet medical needs effectively.

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